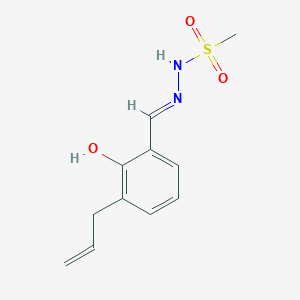![molecular formula C17H28N2O2 B6133227 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. The compound has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function. Additionally, the compound has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments include its unique pharmacological profile and potential therapeutic applications. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective drugs. Overall, the research on this compound has the potential to lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol involves the reaction of 4-cyclopentyl-1-(5-methyl-2-furylmethyl)piperazine with ethylene glycol in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound.
Scientific Research Applications
The scientific research on 2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has primarily focused on its potential therapeutic applications. It has been studied for its use in the treatment of various diseases, including anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
Properties
IUPAC Name |
2-[4-cyclopentyl-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-14-6-7-17(21-14)13-19-10-9-18(12-16(19)8-11-20)15-4-2-3-5-15/h6-7,15-16,20H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJLUOZHEFJWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-benzyl-4-morpholinyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6133153.png)
![({5-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6133160.png)

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6133176.png)
![3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
![2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6133191.png)
![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)
